molecular formula C22H20N4OS B11687594 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

Cat. No.: B11687594
M. Wt: 388.5 g/mol
InChI Key: CLCYCJPZKBYXGM-OEAKJJBVSA-N
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Description

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is a complex organic compound that features a benzimidazole moiety linked to a naphthyl group through a sulfanyl and hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide typically involves the condensation of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide with naphthaldehyde under reflux conditions in the presence of an acid catalyst . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile, often with a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Alkylated or acylated hydrazide derivatives.

Scientific Research Applications

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The benzimidazole moiety can bind to DNA or proteins, potentially inhibiting their function and leading to antimicrobial or anticancer effects . The hydrazide linkage may also play a role in chelating metal ions, which can affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles compared to other similar compounds.

Properties

Molecular Formula

C22H20N4OS

Molecular Weight

388.5 g/mol

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C22H20N4OS/c1-2-26-20-13-6-5-12-19(20)24-22(26)28-15-21(27)25-23-14-17-10-7-9-16-8-3-4-11-18(16)17/h3-14H,2,15H2,1H3,(H,25,27)/b23-14+

InChI Key

CLCYCJPZKBYXGM-OEAKJJBVSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC4=CC=CC=C43

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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